6-Methylthiohexanaldoxime
Description
6-Methylthiohexanaldoxime is a critical intermediate in the biosynthesis of aliphatic glucosinolates, a class of sulfur-rich secondary metabolites in plants. These compounds are pivotal for plant defense against herbivores and pathogens . The enzyme cytochrome P450 CYP79F1 in Arabidopsis thaliana catalyzes the conversion of trihomomethionine (a chain-elongated methionine derivative) into this compound . This aldoxime serves as a precursor for 6-methylthiohexyl glucosinolate (KEGG ID: C17250), which contributes to pest resistance and ecological interactions . Its structural features, including a six-carbon backbone with a terminal methylthio (-SCH₃) group and an aldoxime (-CH=N-OH) functional group, distinguish it from shorter or longer homologs in the same biochemical pathway.
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
(NE)-N-(6-methylsulfanylhexylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NOS/c1-10-7-5-3-2-4-6-8-9/h6,9H,2-5,7H2,1H3/b8-6+ |
InChI Key |
OKKDZUZMZMLOGY-SOFGYWHQSA-N |
Isomeric SMILES |
CSCCCCC/C=N/O |
Canonical SMILES |
CSCCCCCC=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Aldoxime Series
6-Methylthiohexanaldoxime belongs to a homologous series of methylthioaldoximes, which differ in carbon chain length:
- 5-Methylthiopentanaldoxime : Derived from dihomomethionine via CYP79F1, featuring a five-carbon chain .
- 7-Methylthioheptanaldoxime : Produced from tetrahomomethionine, with a seven-carbon chain .
The incremental increase in chain length influences physical properties such as volatility and polarity, which are critical for analytical differentiation and biological activity.
Analytical Differentiation via GC-MS
Gas chromatography-mass spectrometry (GC-MS) reveals distinct retention times and fragmentation patterns for these aldoximes:
Table 1: GC-MS Retention Times and Fragmentation Patterns
| Compound | E/Z Isomer Retention Times (min) | Key m/z Peaks | References |
|---|---|---|---|
| 5-Methylthiopentanaldoxime | 14.3 (E), 14.8 (Z) | 130, 129, 113, 82, 61 | |
| This compound | 17.1 (E), 17.6 (Z) | 144, 143, 98, 96, 69 |
The longer carbon chain of this compound results in higher retention times compared to 5-methylthiopentanaldoxime. Its mass spectrum includes prominent peaks at m/z 144 (molecular ion) and 143 (M-1), reflecting the loss of a hydrogen atom, while shorter homologs exhibit lower molecular ions (e.g., m/z 130 for 5-methylthiopentanaldoxime) .
Functional and Ecological Implications
The chain length of aldoximes directly impacts the biological activity of resulting glucosinolates. For example:
- This compound-derived glucosinolates are associated with enhanced pest resistance in Arabidopsis due to their hydrolysis products (e.g., isothiocyanates), which deter herbivores .
- Shorter-chain homologs (e.g., from 5-methylthiopentanaldoxime) may exhibit different toxicity profiles or target specific pests, highlighting the adaptive value of structural diversity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
